Regioisomeric Purity and Structural Verification by Canonical SMILES
The target compound is unequivocally identified as the 3-difluoromethyl-1H-pyrazol-1-yl regioisomer, distinguishing it from the alternative 1-difluoromethyl-3-yl acetic acid regioisomer (CAS 1354706-21-0). The canonical SMILES string for the target compound is C1=CN(N=C1C(F)F)CC(=O)O, whereas the regioisomer is C1=CN(N=C1CC(=O)O)C(F)F . This regioisomeric differentiation is critical because the difluoromethyl group at the 3-position of the pyrazole ring, rather than the 1-position, is the established pharmacophore for SDHI fungicidal activity [1].
| Evidence Dimension | Regiochemical identity (Canonical SMILES) |
|---|---|
| Target Compound Data | C1=CN(N=C1C(F)F)CC(=O)O |
| Comparator Or Baseline | 2-(1-(Difluoromethyl)-1H-pyrazol-3-yl)acetic acid (CAS 1354706-21-0): C1=CN(N=C1CC(=O)O)C(F)F |
| Quantified Difference | Distinct atom connectivity; difluoromethyl at pyrazole C3 vs. N1 |
| Conditions | Structural analysis via computational canonicalization |
Why This Matters
For procurement, confirming the correct regioisomer prevents synthetic failures in downstream SDHI-targeted chemistry, as only the 3-difluoromethyl substitution pattern aligns with established pharmacophore models.
- [1] Qiao L, Zhai ZW, Cai PP, Tan CX, Weng JQ, Han L, Liu XH, Zhang YG. Synthesis, Crystal Structure, Antifungal Activity, and Docking Study of Difluoromethyl Pyrazole Derivatives. Journal of Heterocyclic Chemistry. 2019;56(9):2536-2541. doi:10.1002/jhet.3648 View Source
